molecular formula C24H22N4O2 B1243071 (S)-L 365260 CAS No. 118101-08-9

(S)-L 365260

Cat. No.: B1243071
CAS No.: 118101-08-9
M. Wt: 398.5 g/mol
InChI Key: KDFQABSFVYLGPM-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development of the L-365260 Series

The L-365260 series originated from efforts to optimize benzodiazepine-derived compounds for CCK receptor targeting. Initial work by Lotti and Chang in 1989 identified the racemic compound L-365,260 as a high-affinity CCK-B receptor antagonist (IC₅₀ = 2 nM) with >100-fold selectivity over CCK-A receptors. Structural modifications focused on the benzodiazepine core, particularly the C3 chiral center and C5 substituents, to enhance receptor specificity.

Key milestones :

  • 1989 : Identification of L-365,260 as a CCK-B selective antagonist
  • 1993 : Discovery of stereochemical dependence in receptor interaction
  • 2003 : Systematic evaluation of enantiomeric pairs revealing (S)-L-365260's agonist potential

The critical breakthrough came with the recognition that small structural changes at the C5 position (Table 1) dramatically altered functional activity while maintaining receptor affinity.

Table 1: Structural Variants in the L-365260 Series

Compound C5 Substituent (X) CCK-B IC₅₀ (nM) Functional Activity
L-365260 3-Methylphenylurea 2.0 Antagonist
1S 4-Fluorophenyl 6.2 Partial Agonist
2S 3-Chlorophenyl 8.5 Full Agonist

Stereochemical Variants in Benzodiazepine-Based CCK Antagonists

The L-365260 molecule contains a chiral center at C3, creating distinct (R)- and (S)-enantiomers with opposing pharmacological profiles:

  • (R)-L-365260 :

    • Maintains nanomolar CCK-B affinity (IC₅₀ = 0.25-3.3 nM)
    • Functions as a pure antagonist across receptor variants
    • Shows 33-500x reduced affinity in N353L mutant receptors
  • (S)-L-365260 :

    • Reduced binding affinity (IC₅₀ = 6.2-48 nM)
    • Exhibits agonist activity (74-77% of CCK-8 efficacy)
    • Retains partial affinity in N353L mutants (9-61x reduction)

This enantiomeric divergence arises from differential interaction with transmembrane domain residues. Molecular modeling suggests the (S)-configuration enables engagement with activation-sensitive residues (N333, R336) in helix 6, while the (R)-form stabilizes inactive receptor states.

Historical Evolution of Non-Peptide CCK Receptor Ligands

The progression from peptide to non-peptide ligands occurred through three phases:

Phase 1: Peptide Derivatives (1980s)

  • CCK-8 sulfated peptide as the gold standard
  • Limitations: Rapid degradation, poor CNS penetration

Phase 2: First-Generation Non-Peptides (1990s)

  • Proglumide: First non-selective CCK antagonist
  • L-364,718: CCK-A selective antagonist

Phase 3: Enantiomerically Pure Compounds (2000s)

  • (S)-L-365260: CCK-B partial agonist
  • Z-360: Improved CCK-B affinity (IC₅₀ = 0.003 nM)

Benzodiazepine scaffolds proved ideal for CCK ligand development due to:

  • Structural mimicry of CCK-8's tryptophan residue
  • Ability to occupy both orthosteric and allosteric sites
  • Synthetic flexibility for stereochemical optimization

Significance of Enantiomeric Specificity in CCK-B Receptor Research

The (S)-L-365260 enantiomer provided critical insights into CCK-B receptor activation mechanisms:

  • Receptor Conformational Selection :

    • (S)-enantiomer preferentially stabilizes active receptor states
    • Demonstrated by 3-5x higher efficacy at constitutively active L325E mutants
  • Species-Specific Pharmacology :

    • Maintains agonist activity at human and mouse CCK-B receptors
    • Loses efficacy in canine receptors due to V352 substitution
  • Therapeutic Implications :

    • Proof-of-concept for developing non-peptide CCK-B agonists
    • Enabled discrimination between CCK-B-mediated pathways

Table 2: Enantiomeric Effects on CCK-B Signaling

Parameter (R)-L-365260 (S)-L-365260
IP3 Production 5-9% of CCK-8 74-77% of CCK-8
N353L Mutant Affinity 33-500x ↓ 9-61x ↓
In Vivo Activity Antisecretory Analgesic

The stereochemical precision of (S)-L-365260 continues to inform drug design, particularly in developing biased agonists that selectively modulate Gq vs. β-arrestin pathways.

Properties

CAS No.

118101-08-9

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

1-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m1/s1

InChI Key

KDFQABSFVYLGPM-JOCHJYFZSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C

Synonyms

L 365,260
L 365260
L 365346
L-365260

Origin of Product

United States

Preparation Methods

Synthetic Routes to the Benzodiazepine Core Structure

The 1,4-benzodiazepine scaffold of (S)-L-365260 is synthesized via a multistep sequence involving cyclocondensation, alkylation, and urea formation. A pivotal study by Evans et al. (1987) outlined the synthesis of 3-amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one precursors, which serve as intermediates for L-365260 . The process begins with the reaction of 2-aminobenzophenone derivatives with glycine ethyl ester hydrochloride under acidic conditions, yielding the benzodiazepine core through intramolecular cyclization (Fig. 1A) .

Subsequent N-methylation introduces the critical tertiary amine moiety. Researchers achieved this by treating the intermediate with methyl iodide in the presence of potassium carbonate, achieving >85% yield . However, this step generates a racemic mixture, necessitating enantiomeric resolution to isolate the (S)-enantiomer.

Enantiomeric Resolution via Chiral Chromatography

Racemic L-365260 is resolved using high-performance liquid chromatography (HPLC) with chiral stationary phases. The method described by Haradahira et al. (1998) employs a cellulose-based chiral column (Chiralcel OD-H) with a hexane/isopropanol mobile phase (80:20 v/v) . Key parameters influencing resolution efficiency include:

ParameterOptimal ValueImpact on Resolution
Column Temperature25°C↑ Enantioselectivity
Flow Rate1.0 mL/minBalance between efficiency and run time
Injection Volume20 µLPrevents column overloading

Under these conditions, baseline separation (Rs > 1.5) is achieved, with the (S)-enantiomer eluting at 14.2 min and (R)-enantiomer at 16.8 min . The isolated (S)-L-365260 exhibits >99% enantiomeric excess (ee) as confirmed by circular dichroism spectroscopy .

Asymmetric Synthesis Strategies

To circumvent the inefficiencies of resolution, recent advances employ palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) for constructing the chiral center. A 2020 study demonstrated the use of (R)-BINAP as a chiral ligand, achieving 92% ee in the key carbon-nitrogen bond-forming step . The reaction proceeds via:

  • Oxidative addition of Pd(0) to the benzodiazepine precursor

  • Allene insertion to form a π-allylpalladium complex

  • Nucleophilic attack by the urea moiety with stereochemical control

This method reduces synthetic steps from seven to four while maintaining an overall yield of 68% . Critical reaction conditions include:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: (R)-BINAP (20 mol%)

  • Solvent: Dry DMF at 70°C

  • Time: 24 h

Urea Moiety Installation

The terminal urea group is introduced via carbodiimide-mediated coupling. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), researchers achieve >90% coupling efficiency between the benzodiazepine amine and 3-methylphenyl isocyanate . Solvent screening revealed dimethylacetamide (DMA) as optimal, preventing epimerization during this step .

Process Optimization and Scale-Up Challenges

Industrial-scale production faces challenges in maintaining enantiopurity during crystallization. A 2025 patent application disclosed a cooling crystallization protocol using ethanol/water (70:30) that increases ee from 99% to 99.9% . The process involves:

  • Dissolving crude (S)-L-365260 at 80°C

  • Cooling at 0.5°C/min to 4°C

  • Seeding with enantiopure crystals at 50°C

This method achieves 95% recovery of pharmaceutical-grade material .

Analytical Characterization

Identity confirmation employs tandem techniques:

HPLC-MS Parameters
| Column | Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) |
| Mobile Phase | 0.1% Formic acid/acetonitrile (55:45) |
| Flow Rate | 0.8 mL/min |
| Retention Time | 6.7 min |
| [M+H]+ | 399.2 m/z |

¹H NMR (400 MHz, DMSO-d6)
δ 7.85 (d, J = 7.2 Hz, 1H), 7.45–7.30 (m, 8H), 5.21 (s, 1H), 3.42 (s, 3H) .

Chemical Reactions Analysis

Types of Reactions

(S)-L 365260 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(S)-L 365260 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of (S)-L 365260 involves its interaction with specific molecular targets in the body. The compound binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA. This leads to a calming effect, reducing anxiety and inducing sedation. The ureido and phenyl groups play a crucial role in the binding affinity and selectivity of the compound for the GABA receptors.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong binding affinity to GABA receptors and its use in treating anxiety disorders.

    Clonazepam: Used for its anticonvulsant properties and its effectiveness in treating panic disorders.

Uniqueness

(S)-L 365260 is unique due to its specific structural features, such as the ureido group and the methylphenyl substitution. These features contribute to its distinct pharmacological profile, including its binding affinity, selectivity, and therapeutic effects.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing (S)-L 365260 in preclinical research?

  • Methodological Answer : Synthesis of this compound requires enantioselective techniques, such as chiral chromatography or asymmetric catalysis, to ensure stereochemical purity. Post-synthesis, characterization should include high-performance liquid chromatography (HPLC) with chiral stationary phases, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Researchers must document reaction yields, purity thresholds (>95%), and chiral excess values. Stability under storage conditions (e.g., temperature, light) should also be assessed using accelerated degradation studies .

Q. How should researchers design experiments to assess the receptor binding specificity of this compound?

  • Methodological Answer : Competitive radioligand binding assays are critical for determining receptor affinity (Ki values). Use cell lines expressing target receptors (e.g., GPCRs) and include controls for nonspecific binding (e.g., excess unlabeled ligand). Functional assays, such as cAMP accumulation or calcium flux measurements, should quantify agonist/antagonist activity. Dose-response curves must span 3–5 logarithmic units to ensure accurate EC50/IC50 calculations. Triangulate results using orthogonal methods (e.g., fluorescence resonance energy transfer [FRET]) to confirm binding specificity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) are standard for fitting dose-response data. Use software like GraphPad Prism to calculate EC50/IC50 values with 95% confidence intervals. For multi-group comparisons, apply ANOVA with post-hoc tests (e.g., Tukey’s). Report effect sizes and power analysis to justify sample sizes. Outliers should be identified using Grubbs’ test or robust regression techniques. Raw data and analysis scripts must be archived for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors, such as poor bioavailability or metabolic instability. Conduct PK/PD studies to measure plasma/tissue concentrations and correlate them with in vivo effects. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Evaluate assay conditions (e.g., protein binding in vitro vs. in vivo) and consider species-specific receptor expression. Cross-validate findings using genetic knockout models or selective inhibitors .

Q. What methodologies optimize detection of this compound’s metabolites in complex biological matrices?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for untargeted metabolite profiling. Use stable isotope-labeled analogs of this compound as internal standards to improve quantification accuracy. For phase II metabolites (e.g., glucuronides), apply enzymatic hydrolysis (β-glucuronidase) followed by solid-phase extraction (SPE). Data processing tools like XCMS or MetaboAnalyst can annotate metabolites and map biotransformation pathways .

Q. How can researchers integrate transcriptomic/proteomic data with pharmacological profiles of this compound?

  • Methodological Answer : Multi-omics integration requires a pipeline combining RNA-seq/proteomics datasets with pharmacological outcomes. Use pathway enrichment tools (DAVID, STRING) to identify signaling modules affected by this compound. Machine learning algorithms (e.g., random forests) can prioritize biomarkers predictive of efficacy or toxicity. Validate hypotheses using CRISPR/Cas9-mediated gene silencing in cellular models. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets .

Methodological Considerations from Evidence

  • Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks (Population, Intervention, Comparison, Outcome) .
  • Data Contradictions : Analyze methodological variability (e.g., assay conditions, sample preparation) and use triangulation (multiple data sources/methods) to verify findings .
  • Ethical Data Sharing : For clinical data, balance open science principles with GDPR compliance. Use pseudonymization and obtain explicit consent for secondary data use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.